molecular formula C6H5BrN2O4S B2701406 3-Bromo-2-nitrobenzenesulfonamide CAS No. 1261521-33-8

3-Bromo-2-nitrobenzenesulfonamide

Cat. No. B2701406
CAS RN: 1261521-33-8
M. Wt: 281.08
InChI Key: ZSBLCFHOBCMZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-nitrobenzenesulfonamide is a compound with the CAS Number: 1261521-33-8 . It has a molecular weight of 281.09 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .


Chemical Reactions Analysis

3-Bromo-2-nitrobenzo[b]thiophene reacted with some amines in N,N-dimethylformamide giving, together with the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes 3 deriving from aromatic nucleophilic substitution, their isomers 4 .


Physical And Chemical Properties Analysis

3-Bromo-2-nitrobenzenesulfonamide is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Drugs

Sulfonamides, including 3-Bromo-2-nitrobenzenesulfonamide, have been used as antibacterial drugs for decades . They inhibit the growth and multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle.

Antitumor Activity

Sulfonamide compounds have unique antitumor physiological activities . For example, SLC-0111, sulofenur, indisulam and pozapanib have been proven to have good anticancer effects .

Antidiabetic Activity

Sulfonamide compounds also exhibit antidiabetic activity . They can be used in the treatment of diabetes by inhibiting the enzyme carbonic anhydrase in the kidneys, reducing the reabsorption of glucose.

Antiviral Activity

Sulfonamides have been found to have antiviral activities . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections.

Synthesis of Medium-Ring Amines

3-Bromo-2-nitrobenzenesulfonamide can be used as a reagent for the synthesis of medium-ring amines via N-alkylation . This process involves the reaction with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .

Carbonic Anhydrase Inhibitor

3-Bromo-2-nitrobenzenesulfonamide acts as a carbonic anhydrase inhibitor . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Inhibitors of this enzyme are used in the management of glaucoma.

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBLCFHOBCMZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-nitrobenzenesulfonamide

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